molecular formula C22H19N3O6S2 B3207198 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1040680-11-2

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B3207198
CAS No.: 1040680-11-2
M. Wt: 485.5 g/mol
InChI Key: XXDXAWYLNAEWKR-UHFFFAOYSA-N
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Description

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole, oxadiazole, and thiophene sulfonamide moieties contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S2/c1-3-28-16-7-5-15(6-8-16)25(2)33(26,27)19-10-11-32-20(19)22-23-21(24-31-22)14-4-9-17-18(12-14)30-13-29-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDXAWYLNAEWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiophene moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole ring or thiophene moiety.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxadiazole moieties may contribute to binding affinity and specificity, while the sulfonamide group could enhance solubility and bioavailability. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide lies in its combination of functional groups, which imparts a distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by diverse sources and recent findings.

Chemical Structure and Properties

The chemical structure of the compound features several notable moieties:

  • Benzodioxole : Known for its involvement in various biological activities.
  • Oxadiazole : A heterocyclic compound associated with antimicrobial and anticancer properties.
  • Thiophene sulfonamide : This structure often enhances bioactivity through various mechanisms.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring demonstrate potent activity against various bacterial strains. In one study, synthesized oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated stronger efficacy against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Oxadiazole Derivative AHighModerate
Oxadiazole Derivative BModerateLow

Anticancer Activity

The anticancer potential of this compound is particularly compelling. Several studies have highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell proliferation. For example, a derivative similar to the compound showed IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), surpassing the efficacy of standard chemotherapeutics like 5-Fluorouracil .

Case Study:
In one notable study, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from 18.78 µM to 10.1 µM, indicating promising anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Oxadiazole derivatives have been shown to inhibit enzymes critical for DNA synthesis such as thymidylate synthase (TS), which is essential for cell proliferation .
  • Targeting Kinases : The compound's structure suggests potential interactions with kinases like EGFR and VEGFR-2, which play pivotal roles in cancer progression .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide
Reactant of Route 2
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide

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